REACTION_CXSMILES
|
O.NN.[C:4]([O:8][CH2:9][CH2:10][CH2:11][O:12][N:13]1C(=O)C2C(=CC=CC=2)C1=O)([CH3:7])([CH3:6])[CH3:5].CO>C(Cl)Cl>[C:4]([O:8][CH2:9][CH2:10][CH2:11][O:12][NH2:13])([CH3:7])([CH3:6])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
1.36 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
2-(3-tert-Butoxy-propoxy)-isoindole-1,3-dione
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCCCON1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was purified by silica gel chromatography (6% MeOH/CH2Cl2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OCCCON
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |